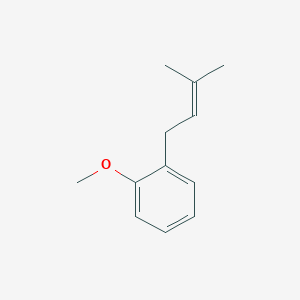

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring a methoxy group and a 3-methylbut-2-en-1-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance yield and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene acts as a precursor in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

Types of Reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

- Reduction : Reduction can yield alkanes when treated with hydrogen gas in the presence of palladium on carbon.

- Substitution : Electrophilic aromatic substitution can occur, directing incoming electrophiles to ortho and para positions relative to the methoxy group .

Biology

The compound has been investigated for its potential biological activities:

-

Antimicrobial Activity : Studies indicate significant antimicrobial properties against various microorganisms, including:

Microorganism Type Activity Reference Bacteria (e.g., E. coli, S. aureus) Inhibitory Fungi (e.g., C. albicans) Moderate Viruses (e.g., HSV) Potentially effective

The mechanism of action likely involves disruption of microbial cell membranes.

-

Anti-inflammatory Properties : Research shows that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications for inflammatory conditions.

Inflammatory Marker Effect Reference TNF-alpha Decreased secretion IL-6 Inhibition of expression COX-2 Reduced activity

Medicine

The compound is being explored for its therapeutic effects in drug development targeting specific diseases. Its interactions with cellular signaling pathways may modulate cell proliferation and survival, making it a candidate for further pharmacological studies.

Industrial Applications

In industry, this compound is utilized in the production of fragrances and flavors due to its pleasant aromatic properties. Additionally, it may serve as an intermediate in synthesizing specialty chemicals used in various applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) that indicates its potential use as a natural antimicrobial agent in food preservation.

Case Study 2: Anti-inflammatory Mechanisms

Research on its anti-inflammatory effects revealed that it significantly reduced levels of pro-inflammatory markers in vitro. This suggests that the compound could be developed into a therapeutic agent for treating chronic inflammatory diseases.

Wirkmechanismus

The mechanism by which 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The 3-methylbut-2-en-1-yl group provides steric hindrance, affecting the compound’s overall shape and interaction with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

- 1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene

- 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene

Comparison: 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene is unique due to the position of its substituents, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.

Biologische Aktivität

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene, also known by its chemical structure C12H16O, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of methoxy-substituted aromatic compounds, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound indicates that it contains a methoxy group (-OCH₃) and a 3-methylbut-2-enyl side chain attached to a benzene ring. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| SMILES | CC(=CCC1=CC(=CC=C1)OC)C |

| InChI | InChI=1S/C12H16O/c1-10(2)7-8-11-5-4-6-12(9-11)13-3/h4-7,9H,8H2,1-3H3 |

| Predicted CCS (Ų) | 140.1 (for [M+H]+) |

Antimicrobial Activity

Research has indicated that various methoxy-substituted compounds exhibit significant antimicrobial properties. In particular, studies have demonstrated that this compound and its derivatives possess activity against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values provide insight into their effectiveness:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | <10 | Very Strong |

| Related Methoxy Compounds | 10 - 25 | Strong |

| Other Methoxy Compounds | 26 - 125 | Good |

The presence of the methoxy group is crucial for enhancing the antimicrobial efficacy of these compounds, as it influences their interaction with microbial membranes and enzymatic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. The compound has shown promise in inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models. This suggests its potential application in managing inflammatory diseases.

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study involving various methoxy compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a strong antimicrobial effect with an MIC of less than 10 µg/mL against S. aureus, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A cellular study demonstrated that treatment with this compound reduced the levels of inflammatory markers in lipopolysaccharide-stimulated macrophages. The compound inhibited the NF-kB signaling pathway, which is pivotal in inflammation regulation .

Eigenschaften

IUPAC Name |

1-methoxy-2-(3-methylbut-2-enyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDNSARDDOLSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC=CC=C1OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.